molecular formula C15H12N2O2S B11839508 8-(Phenylsulfonyl)quinolin-5-amine

8-(Phenylsulfonyl)quinolin-5-amine

Cat. No.: B11839508
M. Wt: 284.3 g/mol
InChI Key: BQGHUECESDSYKI-UHFFFAOYSA-N
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Description

8-(Phenylsulfonyl)quinolin-5-amine is a compound that belongs to the quinoline family, characterized by a quinoline core substituted with a phenylsulfonyl group at the 8th position and an amine group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Phenylsulfonyl)quinolin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to yield the corresponding amines. The phenylsulfonyl group can be introduced through sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .

Industrial Production Methods: Industrial production of this compound may utilize optimized versions of the laboratory synthesis methods, often involving continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and green chemistry principles, such as solvent-free conditions and microwave irradiation, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Phenylsulfonyl)quinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or phenyl rings .

Scientific Research Applications

8-(Phenylsulfonyl)quinolin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Phenylsulfonyl)quinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity and selectivity, while the quinoline core provides a rigid framework for interaction with biological macromolecules. The compound may act through various pathways, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

    3-(Phenylsulfonyl)quinoline: Similar structure but with the phenylsulfonyl group at the 3rd position.

    8-Quinolinamine: Lacks the phenylsulfonyl group but retains the quinoline core and amine functionality.

    Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.

Uniqueness: 8-(Phenylsulfonyl)quinolin-5-amine is unique due to the specific positioning of the phenylsulfonyl and amine groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

8-(benzenesulfonyl)quinolin-5-amine

InChI

InChI=1S/C15H12N2O2S/c16-13-8-9-14(15-12(13)7-4-10-17-15)20(18,19)11-5-2-1-3-6-11/h1-10H,16H2

InChI Key

BQGHUECESDSYKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3C(=C(C=C2)N)C=CC=N3

Origin of Product

United States

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